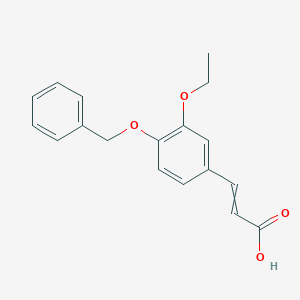

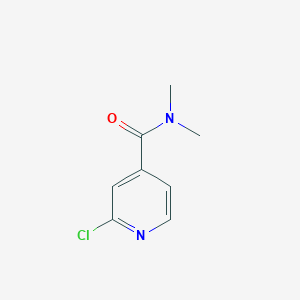

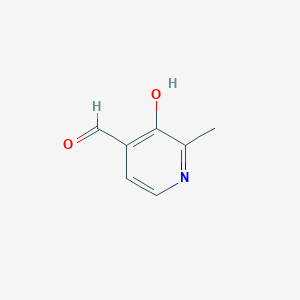

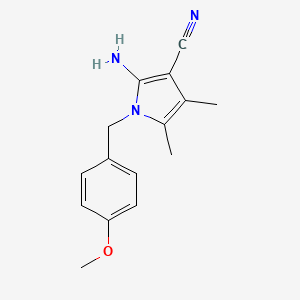

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (Pyrrole-3-carbonitrile, PMB-Pyrrole) is an organic compound belonging to the pyrrole family. It is a heterocyclic compound that consists of a five-membered ring with two nitrogen atoms and two carbon atoms. PMB-Pyrrole has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been found to be active in various biological systems and has been used in the synthesis of drugs and other compounds.

Scientific Research Applications

Subheading Ultrasonic Synthesis and Characterization

A study conducted by Vazirimehr et al. (2017) utilized ultrasonic synthesis to create novel heterocycles containing hexahydroquinoline and pyrrole moieties. The synthesized compounds, derived from dimedone and 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, were characterized through various spectral methods and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth (Vazirimehr et al., 2017).

Novel Syntheses of Pyrrolo and Pyrimidine Derivatives

Subheading Innovative Synthetic Pathways

Several studies have focused on the synthesis of novel pyrrolo and pyrimidine derivatives using 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile or its variants as key intermediates. For instance:

- El-Kashef et al. (2007) explored the conversion of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into various pyrrolobenzo[b]thieno[1,4]diazepines, revealing versatile synthetic applications of these compounds (El-Kashef et al., 2007).

- Khashi et al. (2015) detailed the DMAP-catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting the compound's potential in chemical synthesis and possibly pharmacological applications (Khashi et al., 2015).

- Rozhkova et al. (2017) developed a novel approach for synthesizing pyrrolo[3,2-l]acridinones and pyrrolo[3,2-c][1,8]naphthyridinones, further expanding the chemical versatility of compounds based on 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (Rozhkova et al., 2017).

Crystallographic Insights and Molecular Interactions

Subheading Crystal Structure Analysis

Research has delved into the crystallography and molecular interactions of compounds related to 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, providing valuable insights into their structural dynamics. For example:

- Ganapathy et al. (2015) conducted a structural analysis of a related compound using X-ray crystallography, revealing intricate details about the compound's molecular geometry and intermolecular interactions, such as hydrogen bond interactions (Ganapathy et al., 2015).

- Vimala et al. (2016) examined the crystal structure of 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, highlighting the compound's planarity and intermolecular interactions which are crucial for understanding its chemical and potentially biological behavior (Vimala et al., 2016).

properties

IUPAC Name |

2-amino-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-10-11(2)18(15(17)14(10)8-16)9-12-4-6-13(19-3)7-5-12/h4-7H,9,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRNGFJHWODADQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CC2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377214 |

Source

|

| Record name | 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

CAS RN |

451485-75-9 |

Source

|

| Record name | 2-amino-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.